molecular formula C11H9ClN2O3 B3033627 4-(5-Chloromethyl-[1,2,4]oxadiazol-3-yl)-benzoic acid methyl ester CAS No. 1092400-75-3

4-(5-Chloromethyl-[1,2,4]oxadiazol-3-yl)-benzoic acid methyl ester

Cat. No.: B3033627
CAS No.: 1092400-75-3
M. Wt: 252.65 g/mol
InChI Key: SWXMOUXIRXMILY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Chloromethyl-[1,2,4]oxadiazol-3-yl)-benzoic acid methyl ester is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Chloromethyl-[1,2,4]oxadiazol-3-yl)-benzoic acid methyl ester typically involves the reaction of 5-chloromethyl-1,2,4-oxadiazole with methyl 4-aminobenzoate. The reaction is carried out in the presence of a suitable base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(5-Chloromethyl-[1,2,4]oxadiazol-3-yl)-benzoic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce oxides or hydroxylated products .

Scientific Research Applications

4-(5-Chloromethyl-[1,2,4]oxadiazol-3-yl)-benzoic acid methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-Chloromethyl-[1,2,4]oxadiazol-3-yl)-benzoic acid methyl ester involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to cell death. The exact molecular pathways and targets can vary depending on the specific application and the organism being targeted .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Chloromethyl-[1,2,4]oxadiazol-3-yl)-benzoic acid methyl ester is unique due to its specific structural features, such as the presence of both the oxadiazole ring and the benzoic acid ester moiety. These structural elements contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

methyl 4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O3/c1-16-11(15)8-4-2-7(3-5-8)10-13-9(6-12)17-14-10/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWXMOUXIRXMILY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=NOC(=N2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5-Chloromethyl-[1,2,4]oxadiazol-3-yl)-benzoic acid methyl ester
Reactant of Route 2
Reactant of Route 2
4-(5-Chloromethyl-[1,2,4]oxadiazol-3-yl)-benzoic acid methyl ester
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-(5-Chloromethyl-[1,2,4]oxadiazol-3-yl)-benzoic acid methyl ester
Reactant of Route 4
Reactant of Route 4
4-(5-Chloromethyl-[1,2,4]oxadiazol-3-yl)-benzoic acid methyl ester
Reactant of Route 5
Reactant of Route 5
4-(5-Chloromethyl-[1,2,4]oxadiazol-3-yl)-benzoic acid methyl ester
Reactant of Route 6
Reactant of Route 6
4-(5-Chloromethyl-[1,2,4]oxadiazol-3-yl)-benzoic acid methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.